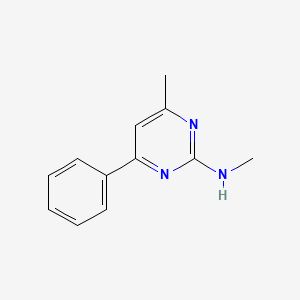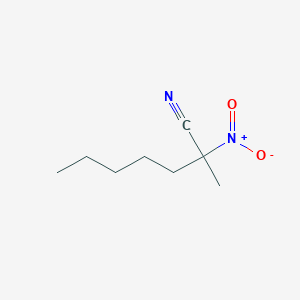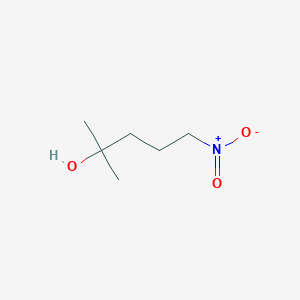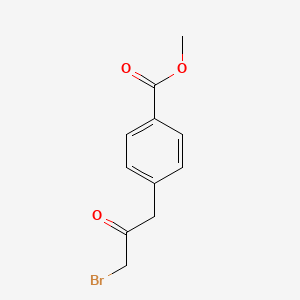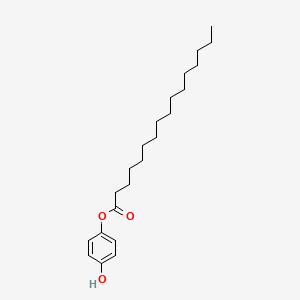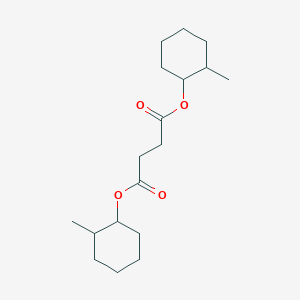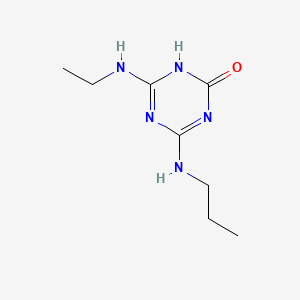
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two amino groups attached to the triazine ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- typically involves the reaction of cyanuric chloride with ethylamine and propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
Cyanuric chloride+Ethylamine+Propylamine→1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino groups can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazine ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- **1,3,5-Triazin-2(1H)-one, 4-(methylamino)-6-(propylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(butylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(methylamino)-
Uniqueness
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is unique due to the specific combination of ethyl and propyl amino groups attached to the triazine ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the steric and electronic effects of the ethyl and propyl groups can influence the compound’s interaction with biological targets and its overall stability.
属性
CAS 编号 |
81494-02-2 |
|---|---|
分子式 |
C8H15N5O |
分子量 |
197.24 g/mol |
IUPAC 名称 |
6-(ethylamino)-4-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H15N5O/c1-3-5-10-7-11-6(9-4-2)12-8(14)13-7/h3-5H2,1-2H3,(H3,9,10,11,12,13,14) |
InChI 键 |
BEAMGSBOOBTZKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC(=O)NC(=N1)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)

